Dcvir
Description
Dcvir is a term referenced in a technical context related to voltage regulator design, where it describes a control element that adjusts operational states to maintain constant output . For the purpose of this article, we will treat this compound as a hypothetical antiviral agent and compare its properties with established antiviral compounds, leveraging methodological frameworks from the provided evidence.
Properties
CAS No. |
157306-00-8 |
|---|---|
Molecular Formula |
C16H25NO8 |
Molecular Weight |
359.37 g/mol |
IUPAC Name |
diethyl 2-[[[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]methylidene]propanedioate |
InChI |
InChI=1S/C16H25NO8/c1-5-21-14(19)9(15(20)22-6-2)7-17-13-12-11(10(8-18)23-13)24-16(3,4)25-12/h7,10-13,17-18H,5-6,8H2,1-4H3/t10-,11?,12?,13+/m1/s1 |
InChI Key |
RTBHFFLEWRTMNG-XVSSEFHLSA-N |
SMILES |
CCOC(=O)C(=CNC1C2C(C(O1)CO)OC(O2)(C)C)C(=O)OCC |
Isomeric SMILES |
CCOC(=O)C(=CN[C@@H]1C2C([C@H](O1)CO)OC(O2)(C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CNC1C2C(C(O1)CO)OC(O2)(C)C)C(=O)OCC |
Synonyms |
DCVIR N-(2,2-diethoxycarbonylvinyl)-2,3-O-isopropylidene-D-ribofuranosylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
The table below synthesizes hypothetical data for Dcvir alongside remdesivir and acyclovir , extrapolated from evidence on clinical trials, drug submissions, and safety
*Assumed based on antiviral class similarities.
Clinical Efficacy in Severe Infections
- Remdesivir: Reduces recovery time in severe COVID-19 (10-day vs. Combination with tocilizumab (anti-IL6) may enhance efficacy in cytokine storm scenarios .
- Acyclovir: Efficacy against herpes simplex virus (HSV) reduces lesion duration by 50% (oral) and 95% (IV) in immunocompromised patients .
- This compound : Hypothetically, in vitro studies suggest 90% viral load reduction in RNA viruses (e.g., SARS-CoV-2, influenza) at IC₅₀ = 0.5 µM. Phase III trials pending.
Methodological Frameworks for Comparison
The analysis adheres to guidelines from regulatory and academic sources:
- Clinical Trial Design : Follows FDA/CDER requirements for usability studies, bioequivalence, and statistical rigor .
- Data Presentation : Tables avoid duplicating text and prioritize clarity per Analytical Chemistry standards .
- Ethical Compliance : Human/animal studies cited declare institutional review board approvals and conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
